2,4,5-Trimethylbenzoic acid ethyl ester, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

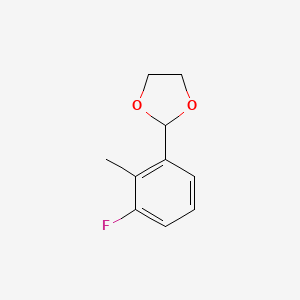

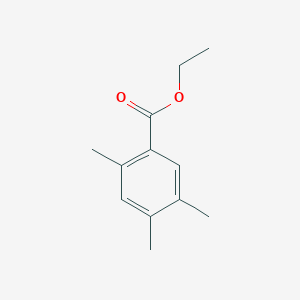

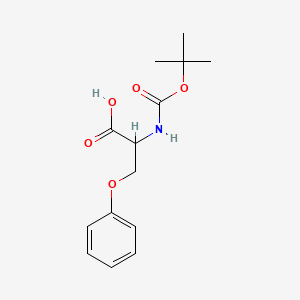

“2,4,5-Trimethylbenzoic acid ethyl ester” is a derivative of benzoic acid. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Molecular Structure Analysis

The molecular formula of “2,4,5-Trimethylbenzoic acid” is C10H12O2 . The structure consists of a benzene ring substituted with three methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Esters, including “2,4,5-Trimethylbenic acid ethyl ester”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .科学研究应用

Synthesis of Organic Compounds

2,4,5-Trimethylbenzoic acid ethyl ester serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the introduction of trimethylbenzene rings into larger organic frameworks, which can be crucial for the development of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of the material, which is beneficial for creating specialized plastics .

Analytical Chemistry

This ester can be utilized as a standard in chromatographic analysis to help identify and quantify similar compounds in mixtures. Its distinct chemical signature allows it to serve as a reference point in gas chromatography and mass spectrometry .

Catalysis

The compound’s carboxyl group can act as a ligand in metal-catalyzed reactions. This application is particularly relevant in the field of catalysis, where it can help in the development of new catalytic systems for industrial chemical processes .

Environmental Science

Researchers can use 2,4,5-Trimethylbenzoic acid ethyl ester to study degradation pathways of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental impact and fate of similar chemicals .

Medicinal Chemistry

In medicinal chemistry, the ester can be a starting point for the synthesis of drug candidates. Its trimethylbenzene core is a common motif in molecules with biological activity, and modifying it can lead to new therapeutic agents .

Food and Flavor Industry

The ester may be explored for its potential use in the food and flavor industry. Its chemical structure could contribute to the synthesis of new flavoring agents that mimic natural tastes or fragrances .

Photovoltaic Materials

Lastly, in the field of renewable energy, 2,4,5-Trimethylbenzoic acid ethyl ester can be investigated for its utility in the development of organic photovoltaic materials. Its aromatic structure could play a role in light absorption and conversion efficiency in solar cells .

作用机制

Target of Action

This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .

Pharmacokinetics

It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.

安全和危害

While specific safety and hazard information for “2,4,5-Trimethylbenzoic acid ethyl ester” was not found, esters in general are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin and eye irritation, and specific precautions should be taken when handling them, including avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing personal protective equipment .

属性

IUPAC Name |

ethyl 2,4,5-trimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIMIOFBASHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033290 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,5-trimethylbenzoate | |

CAS RN |

86569-86-0 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)